molecular formula C26H46O4 B14641863 Bis[5-methyl-2-(propan-2-yl)cyclohexyl] hexanedioate CAS No. 55821-40-4

Bis[5-methyl-2-(propan-2-yl)cyclohexyl] hexanedioate

Cat. No.: B14641863
CAS No.: 55821-40-4
M. Wt: 422.6 g/mol
InChI Key: QPFJKGOZSNNFPH-UHFFFAOYSA-N
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Description

Bis[5-methyl-2-(propan-2-yl)cyclohexyl] hexanedioate is an organic compound characterized by its complex structure, which includes two cyclohexyl rings substituted with methyl and isopropyl groups, connected by a hexanedioate (adipate) linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[5-methyl-2-(propan-2-yl)cyclohexyl] hexanedioate typically involves the esterification of hexanedioic acid (adipic acid) with 5-methyl-2-(propan-2-yl)cyclohexanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Bis[5-methyl-2-(propan-2-yl)cyclohexyl] hexanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The cyclohexyl rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation reactions may involve reagents like bromine (Br2) or chlorine (Cl2) under UV light or in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated cyclohexyl derivatives.

Scientific Research Applications

Bis[5-methyl-2-(propan-2-yl)cyclohexyl] hexanedioate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals, plasticizers, and lubricants.

Mechanism of Action

The mechanism of action of Bis[5-methyl-2-(propan-2-yl)cyclohexyl] hexanedioate depends on its specific application. In biological systems, it may interact with cellular membranes or enzymes, altering their function. The molecular targets and pathways involved can vary, but the compound’s lipophilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) adipate: Another ester of adipic acid, commonly used as a plasticizer.

    Diisodecyl adipate: Used in similar applications as a plasticizer and lubricant.

    Bis(2-methylpropyl) adipate: Shares structural similarities and is used in the production of polymers and resins.

Uniqueness

Bis[5-methyl-2-(propan-2-yl)cyclohexyl] hexanedioate is unique due to its specific substitution pattern on the cyclohexyl rings, which imparts distinct physical and chemical properties

Properties

CAS No.

55821-40-4

Molecular Formula

C26H46O4

Molecular Weight

422.6 g/mol

IUPAC Name

bis(5-methyl-2-propan-2-ylcyclohexyl) hexanedioate

InChI

InChI=1S/C26H46O4/c1-17(2)21-13-11-19(5)15-23(21)29-25(27)9-7-8-10-26(28)30-24-16-20(6)12-14-22(24)18(3)4/h17-24H,7-16H2,1-6H3

InChI Key

QPFJKGOZSNNFPH-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)OC(=O)CCCCC(=O)OC2CC(CCC2C(C)C)C)C(C)C

Origin of Product

United States

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